molecular formula C12H9NO3 B14404814 3-Acetyl-1-phenyl-1H-pyrrole-2,5-dione CAS No. 87878-64-6

3-Acetyl-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B14404814
CAS No.: 87878-64-6
M. Wt: 215.20 g/mol
InChI Key: PEIPTTZTCVUQPR-UHFFFAOYSA-N
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Description

3-Acetyl-1-phenyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C12H9NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-phenyl-1H-pyrrole-2,5-dione typically involves the Paal-Knorr synthesis, which is a well-known method for constructing pyrrole rings. The reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalytic amount of acid, such as hydrochloric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-1-phenyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

3-Acetyl-1-phenyl-1H-pyrrole-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Acetyl-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-1-phenyl-1H-pyrrole-2,5-dione is unique due to the presence of an acetyl group at the 3-position of the pyrrole ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

87878-64-6

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

3-acetyl-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C12H9NO3/c1-8(14)10-7-11(15)13(12(10)16)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

PEIPTTZTCVUQPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

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